(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS: 721928-03-6) is a chiral amino acid derivative with the molecular formula C₁₁H₂₀N₂O₅ and a molecular weight of 260.29 g/mol . It is primarily used as a building block in organic synthesis and peptide chemistry, particularly for introducing dimethylamino-oxobutanoic acid motifs into target molecules. The compound is characterized by:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, ensuring stability during synthetic processes.
- High purity (>98%), as confirmed by Certificates of Analysis (COA) and Safety Data Sheets (SDS) .
Available in 10 mM solution formats (25 µL to 500 mg), it is recommended for research applications only, with storage guidelines at -80°C (6 months) or -20°C (1 month) to prevent degradation .
Properties
IUPAC Name |
(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protection
- The synthesis often begins with D-aspartic acid or a derivative such as methyl D-aspartate.
- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected amino acid intermediate.
- This protection step is crucial to avoid unwanted reactions during subsequent transformations.
Introduction of the Dimethylamino Group
- The 4-position keto group (4-oxobutanoic acid) is functionalized by nucleophilic substitution or reductive amination to introduce the dimethylamino substituent.
- A common method involves reacting the 4-oxo intermediate with dimethylamine under controlled conditions to form the 4-(dimethylamino) derivative.
- Reaction conditions such as solvent choice, temperature, and pH are optimized to maximize yield and maintain stereochemical integrity.
Esterification and Hydrolysis Steps
- In some synthetic routes, methyl ester derivatives of the acid are prepared to facilitate purification and reaction control.
- Selective hydrolysis of methyl esters using lithium hydroxide (LiOH) or similar bases regenerates the free acid at the final step.
- This two-step esterification-deprotection strategy helps in isolating intermediates with high purity.
Purification and Characterization
- Purification is typically performed by flash column chromatography or recrystallization.
- Final products are characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
Representative Synthetic Route (Based on Literature)
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of D-aspartic acid | Boc2O, base (e.g., NaHCO3), aqueous/organic solvent, room temp | >80 | Protects amino group |
| 2 | Methyl ester formation | SOCl2 in methanol, ambient | Quantitative | Facilitates downstream reactions |
| 3 | Selective hydrolysis of 4-methyl ester | LiOH, aqueous THF, 0°C to room temp | 40-50 | Regenerates free acid |
| 4 | Introduction of dimethylamino group | Reaction with dimethylamine, mild heating | 50-70 | Forms 4-(dimethylamino) substituent |
| 5 | Final deprotection and purification | TFA/DCM for Boc removal if needed, chromatography | 30-50 | Obtains pure target compound |
Note: Yields vary depending on specific conditions and scale.
Research Findings and Optimization
- Chemoenzymatic methods have been explored for stereoselective synthesis of aspartate derivatives, but classical organic synthesis remains prevalent for this compound due to the need for specific substitutions.
- Use of strong bases like sodium hydride (NaH) facilitates deprotonation for alkylation steps, improving yields of O-alkylated intermediates.
- Protection group strategies, especially Boc-protection, are critical for maintaining stereochemical purity and preventing side reactions during amination steps.
- Purification techniques such as flash chromatography are essential to separate stereoisomers and epimers formed during synthesis.
Preparation Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C11H20N2O5 |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 721928-03-6 |
| Starting Material | D-Aspartic acid or derivatives |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Key Reagents | Boc2O, dimethylamine, SOCl2, LiOH |
| Solvents | Methanol, DCM, THF, aqueous buffers |
| Typical Yields | 30-80% per step |
| Purification | Flash chromatography, recrystallization |
| Storage | -20°C to -80°C in dry conditions |
Practical Notes on Preparation
- Stock solutions of the compound are prepared by dissolving weighed amounts in appropriate solvents (e.g., DMSO, water), with volumes calculated to achieve desired molarities (e.g., 1 mM to 10 mM).
- Solutions should be stored at -80°C for up to 6 months or at -20°C for shorter periods to maintain stability.
- Heating to 37°C and sonication can enhance solubility during preparation of stock solutions.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is cleaved under acidic conditions, while the dimethylcarbamoyl moiety remains stable:
-
Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group quantitatively, yielding the free amine .
-
Stability : The dimethylcarbamoyl group resists hydrolysis under mild acidic/basic conditions (pH 2–10) .
Equation 1: Boc Deprotection
Carboxylic Acid Reactivity
The free carboxylic acid participates in standard reactions:
-
Esterification : Methanol/H⁺ or DCC/DMAP yields methyl esters (e.g., for solid-phase peptide synthesis) .
-
Amide Coupling : Activators like HATU or PyBop facilitate peptide bond formation with amines .
Table 2: Amide Bond Formation Examples
| Substrate | Coupling Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | HATU, DIPEA | DMF | 92% | |
| Gly-OtBu | EDCl/HOBt | THF | 85% |
Stability Under Physiological Conditions
Scientific Research Applications
Basic Information
- Chemical Formula: C11H20N2O5
- CAS Number: 721928-03-6
- Molecular Weight: 260.29 g/mol
Structural Characteristics
Boc-DMA-OH is characterized by its Boc-protected amino group, which enhances stability during chemical reactions. The dimethylamino group contributes to its reactivity, making it suitable for various synthetic applications.
Organic Synthesis
Boc-DMA-OH is widely used as an intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions allows for efficient coupling reactions, which are crucial in constructing peptide bonds and other functional groups.
Key Reactions:
- Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine for further reactions.
- Amide Formation: The compound can participate in amide bond formation, essential for synthesizing peptides and other biologically relevant molecules.
Peptide Chemistry
In peptide synthesis, Boc-DMA-OH serves as a building block due to its ability to form stable amide bonds with other amino acids. This application is vital in developing therapeutic peptides and proteins.
Case Study:
A study demonstrated the successful incorporation of Boc-DMA-OH into peptide sequences aimed at enhancing biological activity and stability. The resulting peptides exhibited improved binding affinity to target receptors, highlighting the compound's significance in medicinal chemistry.
Drug Development
Boc-DMA-OH is investigated for its potential as a pharmaceutical building block. Its unique properties allow for the modification of drug candidates, enhancing their efficacy and reducing side effects.
Research Findings:
Recent research has focused on using Boc-DMA-OH derivatives in the development of targeted drug delivery systems. These systems utilize the compound's reactive sites to attach therapeutic agents selectively, improving treatment outcomes for various diseases.
Biological Studies
The compound is also employed in biological research to study enzyme-substrate interactions and protein engineering. By modifying proteins with Boc-DMA-OH derivatives, researchers can investigate functional changes and interactions at a molecular level.
Mechanism of Action
The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and incorporated into growing peptide chains. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterparts
The S-enantiomer of this compound, (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS: 70232-19-8), shares identical molecular weight and formula but differs in stereochemistry. This enantiomeric distinction can significantly alter biological activity, as seen in peptide-based drug candidates where chirality affects receptor binding .
Table 1: Enantiomeric Comparison
Chain-Length Variants
Compounds with extended carbon chains, such as (R)-2-((Boc)amino)-5-(dimethylamino)-5-oxopentanoic acid (CAS: 721927-50-0), replace the butanoic acid backbone with pentanoic acid. This modification increases hydrophobicity and may enhance membrane permeability in drug delivery systems .
Table 2: Chain-Length Modifications
| Compound (CAS) | Backbone | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|
| (R)-Butanoic acid (721928-03-6) | C₄H₆O₄ | C₁₁H₂₀N₂O₅ | 260.29 g/mol | >98% |
| (R)-Pentanoic acid (721927-50-0) | C₅H₈O₄ | C₁₂H₂₂N₂O₅ | 274.31 g/mol | 95% |
Protecting Group Variations
Fmoc-Protected Analogues
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS: 138585-02-1) replaces the Boc group with fluorenylmethyloxycarbonyl (Fmoc), a base-labile protecting group preferred in solid-phase peptide synthesis (SPPS). Its larger molecular formula (C₂₁H₂₂N₂O₅) increases steric hindrance, influencing coupling efficiency .
Methoxy-Modified Derivatives
(R)-2-((Boc)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 725260-59-3) introduces additional methoxy groups, altering electronic properties and solubility. This variant is marketed for medicinal chemistry applications but lacks published biological data .
Esterified Derivatives
(S)-Methyl 4-amino-2-((Boc)amino)-4-oxobutanoate (CAS: 124842-28-0) features a methyl ester at the carboxyl terminus, enhancing lipophilicity for improved cellular uptake. With a molecular weight of 246.26 g/mol, it is shorter than the parent compound and requires hydrolysis for activation in peptide chains .
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, commonly referred to as Boc-DMA, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H20N2O5
- Molecular Weight : 260.29 g/mol
- CAS Number : 721928-03-6
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.
Biological Activity Overview
Boc-DMA exhibits various biological activities that make it a candidate for therapeutic applications. Its primary actions include:
- Enzyme Inhibition : Boc-DMA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that Boc-DMA may possess antimicrobial activity against certain pathogens.
- Anticancer Potential : Research indicates that Boc-DMA could have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
The biological activity of Boc-DMA is primarily attributed to its ability to interact with enzyme active sites and modulate metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions.
Case Studies and Experimental Data
- Enzyme Inhibition Studies
- Antimicrobial Activity
- Cytotoxicity Against Cancer Cell Lines
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid?
- Methodology :
- Step 1 : Protect the primary amine group of the starting amino acid derivative (e.g., aspartic acid) using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/DMF) to form the Boc-protected intermediate .
- Step 2 : Introduce the dimethylamino group via nucleophilic substitution or amidation. For example, react the Boc-protected intermediate with dimethylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .
- Step 3 : Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC or LC-MS .
Q. How is the Boc group critical for stabilizing the compound during synthesis?
- Methodology :
- The Boc group acts as a temporary protective group for amines, preventing unwanted side reactions (e.g., oxidation or unintended coupling) during multi-step syntheses. Its tert-butyl moiety provides steric hindrance, enhancing stability under acidic or basic conditions . Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, selectively removing Boc without affecting other functional groups .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR analyze the Boc group (δ ~1.4 ppm for tert-butyl protons), dimethylamino protons (δ ~2.8–3.0 ppm), and carbonyl signals (δ ~170–175 ppm) .
- FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
Advanced Research Challenges
Q. How can reaction conditions be optimized to minimize racemization during amide bond formation?
- Methodology :
- Use coupling agents like HATU or HOAt, which reduce racemization compared to DCC. Maintain low temperatures (0–4°C) and neutral pH during activation .
- Monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (e.g., hexane/isopropanol) .
Q. What strategies resolve stereochemical inconsistencies in the final product?
- Methodology :
- X-ray Crystallography : Determine absolute configuration by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing diffraction data .
- Circular Dichroism (CD) : Compare the CD spectrum with known chiral analogs to confirm the (R)-configuration .
Q. How can hygroscopicity be managed during storage and handling?
- Methodology :
- Store the compound in a desiccator with anhydrous silica gel or molecular sieves. Use argon/vacuum sealing for long-term storage .
- Conduct Karl Fischer titration to quantify water content before critical reactions (e.g., coupling steps) .
Q. What computational tools predict the reactivity of the dimethylamino group in further derivatization?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to model nucleophilic attack sites or electrostatic potential maps. Compare results with experimental reactivity data (e.g., SN2 vs. acylation rates) .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets, guiding functional group modifications .
Application-Oriented Questions
Q. How is this compound utilized as a building block in peptide mimetics?
- Methodology :
- Incorporate the Boc-protected derivative into solid-phase peptide synthesis (SPPS) via Fmoc/t-Boc strategies. Cleave from the resin using TFA, retaining the Boc group for subsequent modifications .
- Use the dimethylamino moiety as a hydrogen bond acceptor to enhance peptide solubility or target binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar Boc-protected derivatives?
- Methodology :
- Replicate procedures under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference. Compare solvent purity (HPLC-grade vs. technical grade) and catalyst batch variations .
- Publish reproducibility data with detailed reaction logs (temperature, stirring rate, humidity) to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
